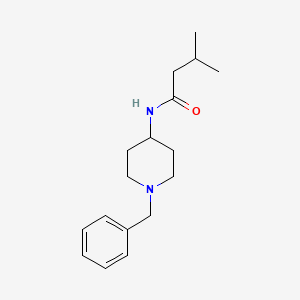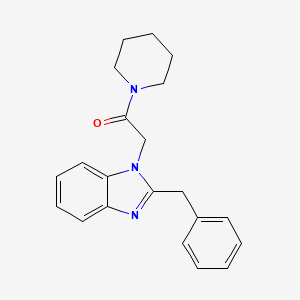![molecular formula C29H25FN4S B4576548 4-[4-(Diphenylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B4576548.png)
4-[4-(Diphenylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Vue d'ensemble
Description
4-[4-(Diphenylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a thienopyrimidine core substituted with a fluorophenyl group. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in medicinal chemistry.
Applications De Recherche Scientifique
4-[4-(Diphenylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It is used in chemical biology to probe the function of specific proteins and enzymes.
Mécanisme D'action
Target of Action
The primary target of this compound is Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline. By inhibiting PDE4B, the compound increases cAMP levels, leading to a variety of downstream effects.
Mode of Action
The compound interacts with its target, PDE4B, by binding to the enzyme’s active site and preventing it from breaking down cAMP . This results in an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates a number of other proteins, leading to changes in cell function.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-PKA pathway . Increased cAMP levels lead to the activation of PKA, which then phosphorylates a variety of proteins, leading to changes in cell function. These changes can include increased glucose output from the liver, increased fat breakdown in adipose tissue, and changes in immune cell function.
Result of Action
The result of the compound’s action is an increase in intracellular cAMP levels, leading to a variety of downstream effects depending on the cell type. For example, in liver cells, this could lead to increased glucose output, while in immune cells, it could lead to changes in immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diphenylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the thienopyrimidine core.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the cyclization of appropriate diamine precursors.
Substitution with Diphenylmethyl Group: The final step involves the substitution of the piperazine ring with a diphenylmethyl group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and the implementation of continuous flow chemistry to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Diphenylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and is studied for its acetylcholinesterase inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar pyrimidine core and are studied for their antiproliferative and antimicrobial activities.
Uniqueness
4-[4-(Diphenylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the diphenylmethyl group and the fluorophenyl group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and development.
Propriétés
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4S/c30-24-13-11-21(12-14-24)25-19-35-29-26(25)28(31-20-32-29)34-17-15-33(16-18-34)27(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,19-20,27H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXFSTAQJLAOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[4-(2-thienylcarbonyl)phenyl]-3-furamide](/img/structure/B4576468.png)


![3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide](/img/structure/B4576486.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B4576500.png)
![N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4576503.png)

![Ethyl 2-[2-[4-(2,4-dimethylphenoxy)butanoylamino]-1,3-thiazol-4-yl]acetate](/img/structure/B4576508.png)
![4-{[(2-oxocyclohexylidene)methyl]amino}benzoic acid](/img/structure/B4576512.png)
![2-[(4-bromophenyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4576528.png)
![N-(1-methyl-4-piperidinyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4576542.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4576558.png)
![1-(4-ETHOXYPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B4576577.png)

